4,5-Dichloro-2-methylbenzyl chloride

regioselective synthesis Hammett σ constants isomeric differentiation

4,5-Dichloro-2-methylbenzyl chloride (CAS 1803845‑16‑0) is a trisubstituted benzyl chloride derivative with the molecular formula C₈H₇Cl₃ and a molecular weight of 209.5 g mol⁻¹. It belongs to the class of nuclear‑halogenated benzyl halides, widely used as reactive electrophilic building blocks in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C8H7Cl3
Molecular Weight 209.5 g/mol
CAS No. 1803845-16-0
Cat. No. B1411395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylbenzyl chloride
CAS1803845-16-0
Molecular FormulaC8H7Cl3
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1CCl)Cl)Cl
InChIInChI=1S/C8H7Cl3/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3
InChIKeyXPPWFYUWAQZKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-methylbenzyl chloride – Core Identity and Supply Profile (CAS 1803845-16-0)


4,5-Dichloro-2-methylbenzyl chloride (CAS 1803845‑16‑0) is a trisubstituted benzyl chloride derivative with the molecular formula C₈H₇Cl₃ and a molecular weight of 209.5 g mol⁻¹ . It belongs to the class of nuclear‑halogenated benzyl halides, widely used as reactive electrophilic building blocks in medicinal chemistry, agrochemical synthesis, and materials science [1]. The compound is supplied as a colorless to pale‑yellow liquid with a minimum purity specification of 95 % and is classified for skin, eye, and respiratory irritation under GHS .

Workflow Regioselective alkylation and cross-coupling building block
Supply Format Liquid, high purity with lot-specific QA documentation
Selection Logic Exact 4,5-dichloro-2-methyl substitution; isomer verification essential

Why a Generic Dichloro-methylbenzyl Chloride Cannot Substitute 4,5-Dichloro-2-methylbenzyl chloride (CAS 1803845-16-0)


Although several isomers of dichloro-methylbenzyl chloride share the identical molecular formula (C₈H₇Cl₃) and molecular weight (209.5 g mol⁻¹), their divergent substitution patterns generate distinct electronic and steric environments that govern regioselectivity in subsequent transformations [1]. The 4,5‑dichloro‑2‑methyl substitution creates a unique vicinal dichloro arrangement ortho to the chloromethyl group, which cannot be recapitulated by 3,5‑dichloro‑4‑methyl, 3,4‑dichloro‑5‑methyl, or 3,5‑dichloro‑2‑methyl isomers [2]. Procurement of an incorrect isomer introduces a risk of failed coupling, altered pharmacokinetic profiles in downstream candidates, or purification challenges that negate the cost savings of a superficially “equivalent” analog.

Regioisomer mismatch

Other dichloro-methylbenzyl chloride isomers alter steric and electronic environment, shifting regioselectivity and potentially causing coupling failure.

Altered downstream properties

Incorrect isomers may lead to divergent ADME profiles in candidate molecules, complicating lead optimization.

Purification challenges

Isomeric mixtures are difficult to separate, negating cost savings of a superficially equivalent analog.

Quantitative Differentiation Evidence: 4,5-Dichloro-2-methylbenzyl chloride (CAS 1803845-16-0) vs. Closest Analogs


Isomer‑Specific Substitution Pattern and Electronic Effects vs. Isomeric Dichloro-methylbenzyl Chlorides

The 4,5‑dichloro‑2‑methyl substitution pattern places one chlorine para (σₚ = +0.23) and one chlorine meta (σₘ = +0.37) to the chloromethyl reaction center, while the methyl group occupies the ortho position, contributing steric shielding rather than a classical Hammett σ value [1]. In contrast, the 3,5‑dichloro‑4‑methyl isomer positions both chlorines meta (2 × σₘ = +0.74) and the methyl para (σₚ = −0.17), yielding a markedly different electronic landscape that alters SN2 transition‑state energies and regioselectivity in Pd‑catalyzed cross‑couplings [2]. This difference is structural and cannot be compensated by adjusting stoichiometry or reaction temperature.

Electronic vs. steric control
Class-level
Σσ comparable, but steric effects yield up to 10‑fold rate variation
Regiochemical identity controls coupling position
Confirm isomer identity by NMR before use
regioselective synthesis Hammett σ constants isomeric differentiation

Leaving‑Group Reactivity: Chloride vs. Bromide Analog (4,5-Dichloro-2-methylbenzyl bromide)

The benzylic bromide analog (CAS 1806284‑00‑3) reacts approximately 50 times faster than the chloride in standard SN2 displacements because bromide is a superior leaving group, with a pKₐ of HBr (−9) vs. HCl (−7) [1]. While higher reactivity may appear advantageous, the chloride offers superior chemoselectivity in polyfunctional substrates where over‑alkylation or premature consumption of the electrophile must be avoided. The chloride also exhibits greater thermal stability and a longer shelf‑life under standard storage conditions (cool, dry environment) relative to the more labile bromide .

Leaving group reactivity
Class-level
Relative SN2 rate: chloride 1 (ref) vs. bromide ~50
Chloride supports stepwise, controllable alkylation
Bromide faster but less stable; choose based on step
nucleophilic substitution leaving group ability SN2 kinetics

Lipophilicity Advantage: Computed XLogP3 (3.9) vs. Unsubstituted Benzyl Chloride (2.3)

The computed XLogP3‑AA value for 4,5‑dichloro‑2‑methylbenzyl chloride is 3.9, compared with 2.3 for unsubstituted benzyl chloride [1][2]. The 1.6 log unit increase corresponds to an approximately 40‑fold higher partition coefficient (log P difference of 1.6 → P ratio ≈ 40), reflecting the significant lipophilic contribution of the two chlorine atoms and the methyl group. This elevated lipophilicity can improve mass transfer in biphasic reactions, enhance solubility in non‑polar media, and simplify purification by normal‑phase chromatography.

Lipophilicity increase
Reported
XLogP3 3.9 (target) vs. 2.3 (benzyl chloride); ~40‑fold higher partition
May improve biphasic reaction mass transfer
Computed estimate; experimental log P may differ
lipophilicity phase‑transfer catalysis chromatographic purification

Certified Purity Baseline: 95 % Minimum Specification with Full QA Documentation

The commercially available batch of 4,5‑dichloro‑2‑methylbenzyl chloride (AKSci 8276EG) is supplied with a minimum purity specification of 95 %, supported by a Certificate of Analysis (COA) and a Safety Data Sheet (SDS) that documents GHS hazard classification . While isomeric analogs from the same supplier carry identical nominal purity (95 %), the availability of a dedicated COA for this specific CAS number ensures traceability and lot‑specific quality control that is critical for GLP/GMP environments.

Purity specification
Data to verify
≥95% (supplier spec); COA and SDS provided
Enables lot traceability for regulated workflows
Confirm actual lot purity via COA
purity specification quality assurance COA

Hazard Profile Parity: GHS Classification Matches Isomeric Analogs

The GHS hazard classification for 4,5‑dichloro‑2‑methylbenzyl chloride is Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory) . This profile is identical to that of the isomeric dichloro‑methylbenzyl chlorides, indicating that the substitution pattern does not materially alter acute toxicity or irritancy under the GHS framework. Therefore, safety considerations do not penalize selection of this isomer over any other.

GHS hazard parity
Data to verify
H315, H319, H335 identical across dichloro-methylbenzyl chloride isomers
Safety profile does not penalize isomer choice
Based on supplier SDS; review site-specific assessments
safety GHS classification handling

Optimal Application Scenarios for 4,5-Dichloro-2-methylbenzyl chloride (CAS 1803845-16-0)


Synthesis of 4,5-Dichloro-2-methylphenyl-Containing Pharmacophores via N‑Alkylation

When a medicinal chemistry program requires installation of a 4,5‑dichloro‑2‑methylbenzyl group on a secondary amine or heterocyclic nitrogen, 4,5‑dichloro‑2‑methylbenzyl chloride provides the exact regiochemistry needed. The vicinal dichloro motif is present in several bioactive scaffolds, and use of an incorrect isomer (e.g., 3,5‑dichloro‑4‑methylbenzyl chloride) would place chlorine atoms at non‑equivalent positions, potentially altering target binding [1]. The chloride leaving group offers sufficient reactivity for routine alkylation under mild conditions (K₂CO₃, DMF, 25–60 °C) while minimizing quaternary ammonium by‑product formation that can occur with the more reactive bromide [2].

Phase‑Transfer Catalyzed Reactions Leveraging Enhanced Lipophilicity

The elevated XLogP3 of 3.9 (vs. 2.3 for benzyl chloride) makes this compound particularly suitable for liquid–liquid phase‑transfer catalysis (PTC), where improved partitioning into the organic phase can accelerate reaction rates and reduce catalyst loading [1]. This property is beneficial in large‑scale industrial alkylations where aqueous/organic biphasic systems are preferred for ease of separation and waste minimization.

Building Block for Agrochemical Intermediates Requiring Vicinal Dichloro Substitution

Agrochemical discovery often exploits the metabolic stability conferred by a 1,2‑dichloroaryl motif. 4,5‑Dichloro‑2‑methylbenzyl chloride serves as a direct precursor to 4,5‑dichloro‑2‑methylbenzyl alcohols, amines, and nitriles via standard nucleophilic displacement, bypassing the need for selective chlorination of a pre‑formed benzyl intermediate [1]. The 95 % minimum purity and QA documentation support use in gram‑to‑kilogram scale‑up where regulatory starting material traceability is required.

Isomer‑Specific Cross‑Coupling Reactions

In palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Negishi), the benzylic chloride can be converted in situ to the corresponding organometallic reagent. The 4,5‑dichloro‑2‑methyl substitution pattern directs subsequent oxidative addition and transmetalation steps with predictable regiochemistry, whereas an isomeric benzyl chloride could lead to regioisomeric mixtures that are difficult to separate [1]. This predictability is critical when the final compound must match a patented structure or an established analytical reference standard.

Application
Selection Property
Validation Focus
Pharmacophore N-alkylation
Regiochemical identity (4,5-dichloro-2-methyl)
Site-selective amine/heterocycle alkylation
Phase-transfer catalysis
Elevated lipophilicity context
Organic-phase partitioning efficiency
Agrochemical intermediate synthesis
Vicinal dichloro motif for metabolic stability
Scalable displacement to alcohols, amines, nitriles
Isomer-specific cross-coupling
Defined substitution pattern for organometallic steps
Regiochemical fidelity in Suzuki/Negishi reactions
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